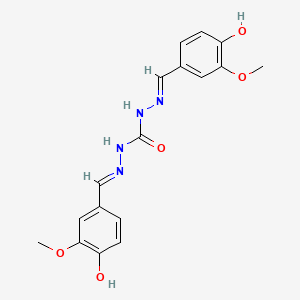
3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide, also known as TMTPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. TMTPB is a member of the benzamide family of compounds and is known for its ability to modulate certain receptors in the brain.
Mécanisme D'action
3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide is thought to act as a modulator of certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. By binding to these receptors, 3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide can alter their activity and potentially affect the release and uptake of certain neurotransmitters.
Biochemical and Physiological Effects
Studies have shown that 3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide can have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which could potentially be beneficial in the treatment of Parkinson's disease. Additionally, 3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide has been shown to have anti-inflammatory properties, which could make it a potential treatment for conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its effects on certain receptors in the brain are not fully understood, which could make it difficult to interpret results from experiments involving 3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide.
Orientations Futures
There are several potential future directions for research involving 3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide. One area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, researchers may investigate its potential as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, further studies may be conducted to better understand its mechanism of action and its effects on various receptors in the brain.
Méthodes De Synthèse
3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2,4,6-trimethyl-3-pyridinamine. The resulting product is then purified through a series of chromatography steps to obtain pure 3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(2,4,6-trimethyl-3-pyridinyl)benzamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have an affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. This has led researchers to investigate its potential as a treatment for various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(2,4,6-trimethylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-10-7-11(2)19-12(3)16(10)20-18(21)13-8-14(22-4)17(24-6)15(9-13)23-5/h7-9H,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGESZIJOCKYBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2,4,6-trimethylpyridin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-hydroxyphenyl)-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6125300.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6125311.png)
![1-(2-furylmethyl)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)
![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6125344.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125345.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6125352.png)

![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6125366.png)
![3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6125377.png)
![5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6125385.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6125389.png)
![N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6125390.png)